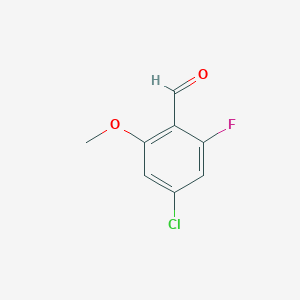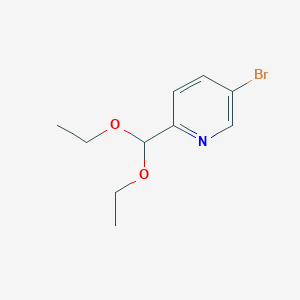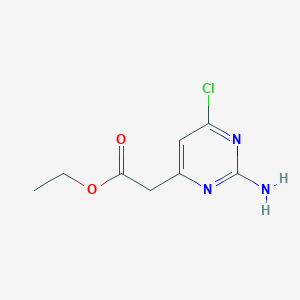
4-Chloro-2-fluoro-6-methoxybenzaldehyde
Descripción general
Descripción
4-Chloro-2-fluoro-6-methoxybenzaldehyde is a fluorinated aromatic aldehyde . It is a solid compound with a molecular weight of 188.59 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C8H6ClFO2 . The InChI code is 1S/C8H6ClFO2/c1-12-8-3-5 (9)2-7 (10)6 (8)4-11/h2-4H,1H3 . The compound has a complexity of 165 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.58 g/mol . The compound has a topological polar surface area of 26.3 Ų . It has a rotatable bond count of 2 . The compound is a solid .Aplicaciones Científicas De Investigación
Bioconversion and Halogenated Aromatic Compounds
4-Chloro-2-fluoro-6-methoxybenzaldehyde has been studied in the context of its potential for bioconversion using fungi. For instance, the white-rot fungus Bjerkandera adusta has been explored for its ability to produce novel halogenated aromatic compounds, including mixed chloro-fluoro-methoxybenzaldehydes. Although specific chlorinated compounds were not produced in significant amounts, this research highlighted the potential of fungi in producing halogenated aromatic compounds (Lauritsen & Lunding, 1998).
Anticancer Research
Research on fluorinated benzaldehydes, including compounds similar to this compound, has been conducted in the realm of anticancer applications. The synthesis of fluorinated analogues of combretastatins, using fluorinated benzaldehydes, has shown potential in developing potent anticancer agents. These studies reflect the importance of such compounds in the synthesis of novel therapeutic agents (Lawrence et al., 2003).
Synthesis Techniques
There is ongoing research into improving the synthesis techniques for compounds like this compound. Simplifying these methods has implications for industrial production and cost-efficiency. Studies focused on refining synthetic methods are crucial for making the production of such compounds more feasible on a larger scale (Wang Bao-jie, 2006).
Herbicide Development
Compounds structurally related to this compound have been investigated in the context of herbicide development. The synthesis of derivatives, such as 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, underscores the potential of such compounds in agricultural chemistry, particularly in creating effective herbicides (Zhou Yu, 2002).
Biosynthetic Pathways in Fungi
The biosynthetic pathways for halogenated methoxybenzaldehydes in fungi, particularly Bjerkandera adusta, have been studied to understand how these organisms metabolize and produce halogenated compounds. This research provides insights into natural biosynthesis mechanisms, which could be harnessed for the production of various halogenated aromatic compounds (Beck et al., 1997).
Fluorogenic Aldehydes in Chemical Analysis
In chemical analysis, fluorogenic aldehydes, which include compounds similar to this compound, have been developed to monitor reactions like aldol reactions through changes in fluorescence. This innovation is significant in analytical chemistry for monitoring and studying chemical reactions in real-time (Guo & Tanaka, 2009).
Safety and Hazards
The safety information for 4-Chloro-2-fluoro-6-methoxybenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with eyes, skin, and clothing, and using with adequate ventilation .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMRZTZXCQORCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730423 | |
| Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158916-85-8 | |
| Record name | 4-Chloro-2-fluoro-6-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70730423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3r)-3-Methylpiperazin-1-yl]nicotinonitrile](/img/structure/B1507475.png)


![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)







![7-Bromo-4-chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B1507510.png)
